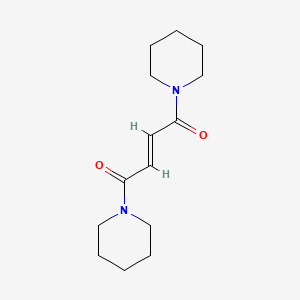
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione is an organic compound characterized by the presence of two piperidine rings attached to a but-2-ene-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione typically involves the reaction of piperidine with but-2-ene-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione include other piperidine-containing molecules and but-2-ene-1,4-dione derivatives. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5602-33-5 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-13(15-9-3-1-4-10-15)7-8-14(18)16-11-5-2-6-12-16/h7-8H,1-6,9-12H2/b8-7+ |
Clave InChI |
NFFOSKAJEMKSAG-BQYQJAHWSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C(=O)N2CCCCC2 |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


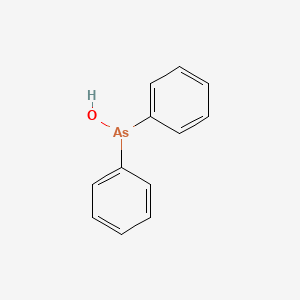


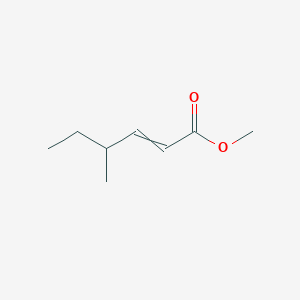
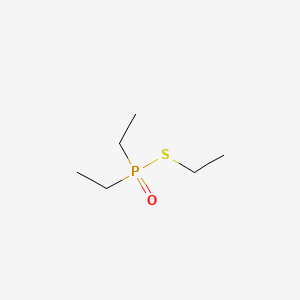
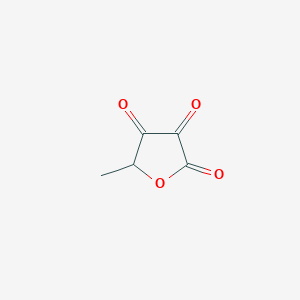

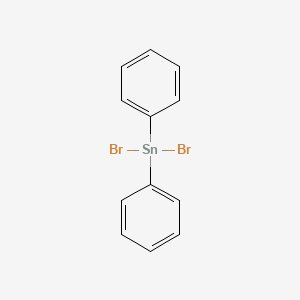
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)


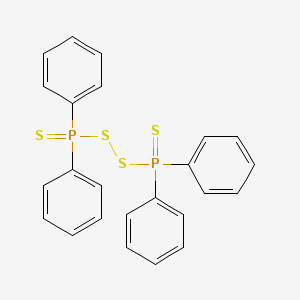
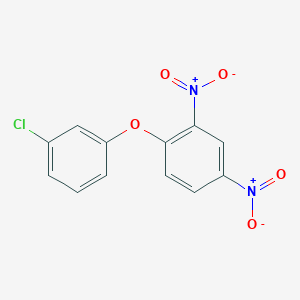
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
